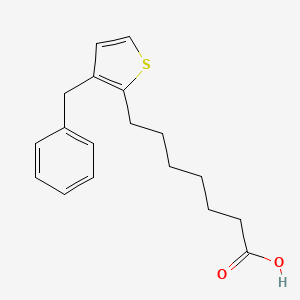![molecular formula C23H16N2OS B12538203 7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one is a complex organic compound with a unique structure that combines quinoline and benzothiazepine moieties
Méthodes De Préparation
The synthesis of 7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the quinoline ring followed by the introduction of the benzothiazepine moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases. The major products formed depend on the specific reagents and conditions used in these reactions.
Applications De Recherche Scientifique
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as electronic or photonic applications.
Mécanisme D'action
The mechanism of action of 7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one can be compared with other compounds that have similar structural features, such as:
Quinoline derivatives: These compounds share the quinoline ring and may exhibit similar chemical reactivity and biological activity.
Benzothiazepine derivatives: These compounds contain the benzothiazepine moiety and may have comparable pharmacological properties. The uniqueness of this compound lies in its combined structure, which may confer distinct properties and applications not observed in its individual components.
Propriétés
Formule moléculaire |
C23H16N2OS |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
7-methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C23H16N2OS/c1-15-21-22(27-20-14-8-6-12-18(20)24-15)17-11-5-7-13-19(17)25(23(21)26)16-9-3-2-4-10-16/h2-14H,1H3 |
Clé InChI |
FEMGMWMNSZERCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2SC3=C1C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12538120.png)


![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)

![2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one](/img/structure/B12538147.png)
![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)


![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)


![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)

